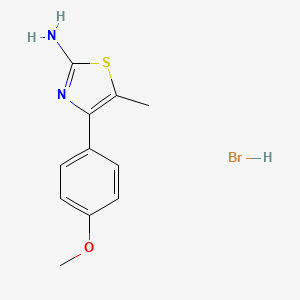

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a methoxyphenyl group, and an amine group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-methoxyaniline and thiosemicarbazide.

Reaction Steps: The reaction involves the condensation of 4-methoxyaniline with thiosemicarbazide to form an intermediate thiazole derivative.

Purification: The intermediate is then purified through recrystallization or chromatography.

Final Step: The purified intermediate undergoes bromination to yield this compound.

Industrial Production Methods:

Batch Production: This method involves synthesizing the compound in batches, allowing for quality control and optimization of reaction conditions.

Continuous Flow Synthesis: This method uses a continuous flow reactor to streamline the production process, reducing reaction times and improving efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace the methoxy group or other substituents on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents like bromine or iodine can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives and carboxylic acids.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated derivatives and other substituted thiazoles.

Applications De Recherche Scientifique

While "4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide” is not directly discussed in the provided search results, the related compounds 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide and 2-amino-4-(4-methoxyphenyl)-1,3-thiazole offer insight into potential applications.

4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Overview: 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide is an organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthesis: The synthesis of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.

Potential Applications in Scientific Research :

- Chemistry: Building block for synthesizing more complex thiazole derivatives.

- Biology: Potential as an antimicrobial and antifungal agent.

- Medicine: Potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

- Industry: Utilized in developing new materials and as a precursor for synthesizing dyes and pigments.

Mechanism of Action: The mechanism of action of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and inhibiting microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Overview: 2-amino thiazole moiety was reported to possess antifungal, antitubercular, antimicrobial, and anti-oxidant activities .

Surface Modification: The surface modification of magnetic nanoparticles would incorporate the properties of both components and supply the proper compounds to develop high efficient compounds .

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate certain enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, triggering signaling cascades.

Comparaison Avec Des Composés Similaires

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific structural features. Similar compounds include:

4-Methoxyphenylmethanol: A phenol derivative with a methoxy group.

Thiazole derivatives: Other thiazole compounds with different substituents.

Amine derivatives: Compounds with similar amine groups but different aromatic rings.

Activité Biologique

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide, a thiazole derivative, has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₀N₂OS

- Molecular Weight : 206.264 g/mol

- CAS Number : 2104-04-3

- Melting Point : 204-207 °C

The compound features a thiazole ring which is known for contributing to various pharmacological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine exhibited IC₅₀ values less than 2 µg/mL against certain cancer cell lines, indicating potent antiproliferative activity .

| Compound | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| MMH-5 | <6.79 | Cancer |

| Reference Drug (Doxorubicin) | <10 | Cancer |

The presence of electron-donating groups like the methoxy group enhances the compound's activity by stabilizing interactions with cellular targets .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | 20 | Effective |

Case Studies and Research Findings

-

Thiazole Derivatives as GluA2 AMPA Receptor Modulators :

A study identified that compounds similar to 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amines act as negative allosteric modulators of GluA2 AMPA receptors. This modulation could have implications for neuroprotective strategies in treating neurodegenerative diseases . -

Antibacterial Coated Magnetic Nanoparticles :

Research involving the synthesis of magnetic nanoparticles coated with thiazole derivatives showed promising antibacterial activity. The study reported significant inhibition zones against both S. aureus and E. coli, suggesting that these nanoparticles could serve as effective delivery systems for antimicrobial agents .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.BrH/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8;/h3-6H,1-2H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSMPQMHVZALGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.